molecular formula C8H11Cl5O B13795066 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride CAS No. 61898-96-2

4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride

Cat. No.: B13795066
CAS No.: 61898-96-2
M. Wt: 300.4 g/mol
InChI Key: KCJMLLGWGXKENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride is a chemical compound with the molecular formula C8H11Cl5O. It is known for its unique structure, which includes multiple chlorine atoms and a hexanoyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride typically involves the chlorination of 3,3-dimethylhexanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of chlorine gas and specialized equipment to handle the corrosive nature of the reagents.

Chemical Reactions Analysis

Types of Reactions

4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidizing agents can further oxidize the compound to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce less chlorinated compounds.

Scientific Research Applications

4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylhexanoyl chloride: Lacks the chlorine atoms present in 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride.

    4,6,6,6-Tetrachlorohexanoyl chloride: Similar structure but without the dimethyl groups.

    2,2,2-Trichloroethyl chloroformate: Contains multiple chlorine atoms but has a different functional group.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the presence of both hexanoyl and dimethyl groups. This unique structure gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4,6,6,6-tetrachloro-3,3-dimethylhexanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl5O/c1-7(2,4-6(10)14)5(9)3-8(11,12)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMLLGWGXKENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)Cl)C(CC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604469
Record name 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61898-96-2
Record name 4,6,6,6-Tetrachloro-3,3-dimethylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.